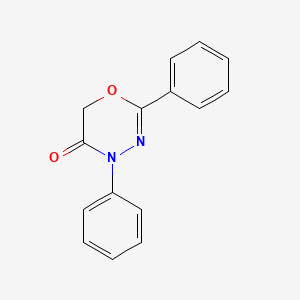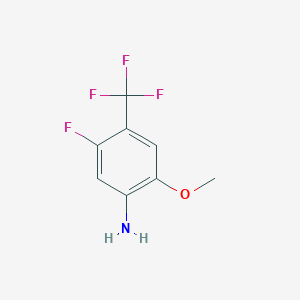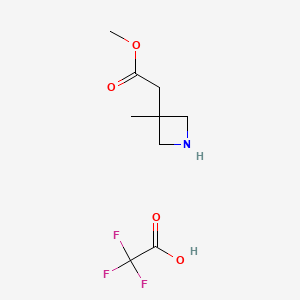
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 3-nitropyridin-2-yl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-methylbenzenesulfonyl group through sulfonylation reactions. The final step involves the nitration of the pyridine ring to introduce the 3-nitropyridin-2-yl group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-(2-nitropyridin-3-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(4-nitropyridin-2-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-4-yl)piperazine
Uniqueness
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine stands out due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H18N4O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c1-13-4-6-14(7-5-13)25(23,24)19-11-9-18(10-12-19)16-15(20(21)22)3-2-8-17-16/h2-8H,9-12H2,1H3 |
Clave InChI |
JYSIWWVOXFISJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


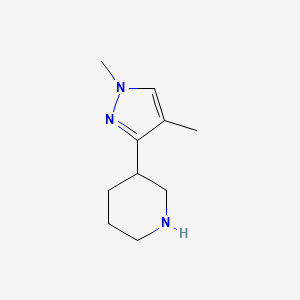
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)

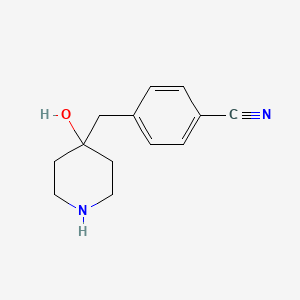
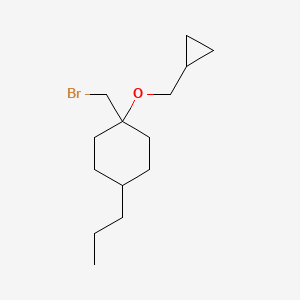
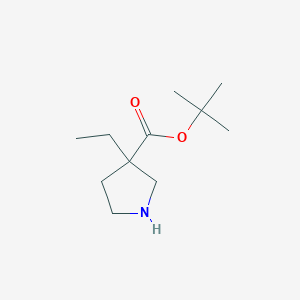
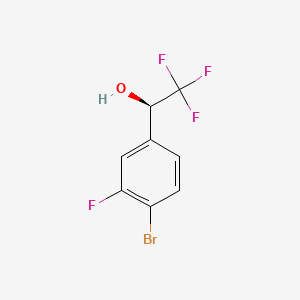
![(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13581060.png)
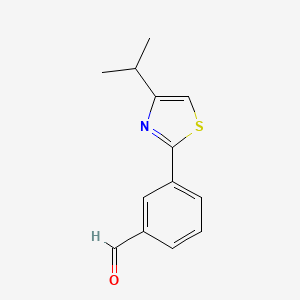
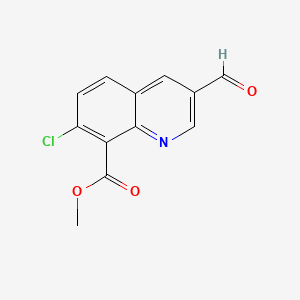
![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
